molecular formula C11H22N2O2 B1523717 (R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 404594-16-7

(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B1523717
M. Wt: 214.3 g/mol
InChI Key: WUTNESNBEPKXRB-UHFFFAOYSA-N
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Description

“®-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound involves the reaction of ®-1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine hydrochloric acid salt with sodium hydroxide in toluene. After liquid separation, the organic layer is concentrated and vacuum dried to yield the title compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 heavy atoms, with a Fraction Csp3 of 0.9. It has 4 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.28. It has a high GI absorption and is BBB permeant. It is not a substrate or inhibitor of various CYP enzymes. It has a Log Po/w (iLOGP) of 2.75, indicating its lipophilicity. It is very soluble, with a solubility of 8.5 mg/ml .

Scientific Research Applications

A New Family of Ru Complexes for Water Oxidation

(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives exhibit significant relevance in catalysis. Specifically, a study by Zong and Thummel (2005) on Ru complexes, which are closely related to the compound , demonstrates their utility in water oxidation, a critical process in artificial photosynthesis and energy conversion. These complexes, characterized by their specific ligand structures and redox properties, achieved high turnover numbers, indicating their efficiency as catalysts in oxygen evolution reactions (Zong & Thummel, 2005).

Synthesis of Aromatic Polyamides

In another study, Yang et al. (1999) explored the synthesis of aromatic polyamides using a compound structurally similar to (R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate. This research highlights the compound's potential in the field of polymer chemistry, especially for creating materials with high thermal stability and solubility in organic solvents. These polyamides exhibit excellent film-forming properties and are promising for various industrial applications due to their robust physical properties (Yang et al., 1999).

One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

Herath and Cosford (2010) reported a novel one-step continuous flow synthesis method for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates, amines, and 2-bromoketones. The method utilized HBr generated as a byproduct in the Hantzsch reaction for in situ hydrolysis of the t-butyl esters, showcasing an innovative approach to synthesizing carboxylic acids and amides, including CB1 inverse agonists. This research indicates the compound's potential use in streamlined synthesis processes, enhancing efficiency in pharmaceutical production (Herath & Cosford, 2010).

Asymmetric Synthesis of Pyrrolidine Derivatives

Chung et al. (2005) discussed the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the compound . The study presented a practical method for synthesizing these compounds with high yield and enantioselectivity, demonstrating the compound's relevance in asymmetric synthesis and the production of chiral pharmaceutical ingredients. This research contributes to the understanding of the compound's utility in medicinal chemistry and drug development (Chung et al., 2005).

Safety And Hazards

The compound is classified with the signal word “Warning”. It has the hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (3R)-3-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTNESNBEPKXRB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 3-formyl-1-pyrrolidinecarboxylate (500 mg, 2.51 mmol) in MeOH/DCM (6 mL, 1:1) were added NaHCO (1.05 g, 12.6 mmol) followed by methylamine (2.51 mL, 5.02 mmol, 2.0 M in MeOH). After 12 h at 25° C., NaBH (1.05 g, 12.6 mmol) was added. After 1 h, the reaction was concentrated and the residue was partitioned between DCM and H O. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over MgSO4, concentrated and purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH)) yielding the title compound (512 mg, 95%) as a brown oil: LC/MS (ES) m/e 215 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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